molecular formula C15H13N3O3S2 B12148749 1-(3,4-Dihydroxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-(3,4-Dihydroxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No.: B12148749
M. Wt: 347.4 g/mol
InChI Key: KHIHWRMWIVRDBH-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone is a synthetic organic compound characterized by its complex structure, which includes a dihydroxyphenyl group, a thiophene ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: Starting with a thiophene derivative, the triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone under acidic or basic conditions.

    Attachment of the Dihydroxyphenyl Group: The dihydroxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable dihydroxyphenylboronic acid or halide.

    Final Assembly: The final step involves the formation of the ethanone linkage, which can be achieved through a nucleophilic substitution reaction, where the triazole-thiophene intermediate reacts with a dihydroxyphenyl ethanone derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole and thiophene rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and reduced derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

1-(3,4-Dihydroxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, neurodegenerative disorders, and infections.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The dihydroxyphenyl group can act as an antioxidant, scavenging free radicals, while the triazole and thiophene rings may enhance binding affinity and specificity to biological targets.

Comparison with Similar Compounds

    1-(3,4-Dihydroxyphenyl)-2-(4-methyl-1,2,4-triazol-3-yl)ethanone: Lacks the thiophene ring, which may affect its biological activity and chemical properties.

    1-(3,4-Dihydroxyphenyl)-2-(5-thiophen-2-yl-1,2,4-triazol-3-yl)ethanone: Similar structure but with different substitution patterns on the triazole ring, potentially leading to different reactivity and applications.

Uniqueness: 1-(3,4-Dihydroxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the thiophene and triazole rings, along with the dihydroxyphenyl group, makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H13N3O3S2

Molecular Weight

347.4 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C15H13N3O3S2/c1-18-14(13-3-2-6-22-13)16-17-15(18)23-8-12(21)9-4-5-10(19)11(20)7-9/h2-7,19-20H,8H2,1H3

InChI Key

KHIHWRMWIVRDBH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC(=C(C=C2)O)O)C3=CC=CS3

Origin of Product

United States

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